molecular formula C21H29N3O5 B5385601 1-(cyclohex-3-en-1-ylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide;oxalic acid

1-(cyclohex-3-en-1-ylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide;oxalic acid

Cat. No.: B5385601
M. Wt: 403.5 g/mol
InChI Key: LLIBPPYCOPEMJS-UHFFFAOYSA-N
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Description

1-(cyclohex-3-en-1-ylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide;oxalic acid is a complex organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohex-3-en-1-ylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include cyclohexene, pyridine, and piperidine derivatives. The synthesis could involve:

    Alkylation: Cyclohexene can be alkylated with a suitable reagent to introduce the cyclohex-3-en-1-ylmethyl group.

    Amidation: The alkylated product can then be reacted with piperidine-4-carboxylic acid to form the piperidine carboxamide.

    Oxalic Acid Addition: Finally, the compound can be treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(cyclohex-3-en-1-ylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor ligands. The piperidine ring is a common motif in many biologically active molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(cyclohex-3-en-1-ylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(cyclohexylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
  • 1-(cyclohex-3-en-1-ylmethyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Uniqueness

The unique combination of the cyclohex-3-en-1-ylmethyl and pyridin-3-ylmethyl groups in the piperidine-4-carboxamide framework distinguishes this compound from its analogs. This structural uniqueness might confer specific properties, such as enhanced binding affinity to certain biological targets or improved reactivity in chemical synthesis.

Properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O.C2H2O4/c23-19(21-14-17-7-4-10-20-13-17)18-8-11-22(12-9-18)15-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-2,4,7,10,13,16,18H,3,5-6,8-9,11-12,14-15H2,(H,21,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIBPPYCOPEMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCC(CC2)C(=O)NCC3=CN=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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